molecular formula C13H18N2S B2579369 2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE CAS No. 70825-03-5

2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2579369
CAS No.: 70825-03-5
M. Wt: 234.36
InChI Key: LFOFGGGRNCIICE-UHFFFAOYSA-N
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Description

2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE is an organic compound characterized by the presence of a benzodiazole ring substituted with a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 1,3-benzodiazole with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzodiazole ring or the hexylsulfanyl group.

    Substitution: The benzodiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The hexylsulfanyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. The benzodiazole ring can interact with nucleic acids or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE
  • 2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE
  • 2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE

Comparison: Compared to its analogs, 2-(HEXYLSULFANYL)-1H-1,3-BENZODIAZOLE has a longer alkyl chain, which may influence its solubility, reactivity, and interaction with biological targets. This uniqueness can make it more suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

2-hexylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-16-13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOFGGGRNCIICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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